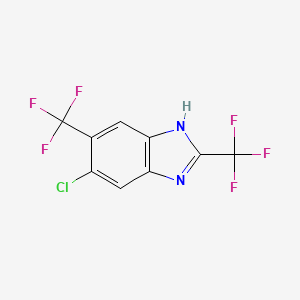

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole (5-Cl-2,6-Tf-BD) is a heterocyclic compound belonging to the class of benzodiazepines. It was first synthesized in the late 1990s and has since become a widely studied compound due to its unique properties. 5-Cl-2,6-Tf-BD has been found to possess properties such as anti-inflammatory, anti-oxidant, anti-bacterial, and anti-cancer activities. It has also been used in the synthesis of various other compounds, such as azoles and quinolines.

Scientific Research Applications

Synthesis and Chemical Reactions

5-Chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is used in the synthesis of various chemical compounds. For instance, new derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene were prepared using similar chloro and nitro compounds. These derivatives undergo nucleophilic substitution reactions, introducing N- and S-containing groups into the benzene ring, and are utilized in heterocyclic chemistry for the synthesis of fluorine-containing derivatives of benzothiazole N-oxide (Sipyagin et al., 2004).

Antimicrobial Properties

Benzimidazole derivatives, synthesized using 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole, have shown strong antibacterial and antifungal properties, comparable or even superior to certain reference drugs. These derivatives also demonstrate effective interaction with calf thymus DNA, suggesting a mechanism that blocks DNA replication to exert antimicrobial activity (Zhang et al., 2014).

Pesticide Synthesis

In the field of agriculture, 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole is instrumental in the synthesis of novel pesticides. For example, the compound bistrifluron, known for its potent growth-retarding activity against pests, is prepared using a derivative of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole (Liu An-chan, 2015).

Gas Permeability Applications

In material science, derivatives of 5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole are used in the synthesis of polymers with unique gas permeability properties. These polymers exhibit larger gas permeability and diffusion coefficients compared to those without fluorine pendant groups, attributed to the effect of the CF3 groups in the structure (Vargas et al., 2007).

Polyimide Production

The compound plays a role in the creation of thermally stable polyimides derived from asymmetric trifluoromethylated aromatic diamines. These polyimides exhibit good thermal stability and are used in various high-performance materials due to their inherent viscosity, solubility, and thermal properties (Bu et al., 2011).

properties

IUPAC Name |

5-chloro-2,6-bis(trifluoromethyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6N2/c10-4-2-6-5(1-3(4)8(11,12)13)17-7(18-6)9(14,15)16/h1-2H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOJSIVIOZWJPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2,6-bis(trifluoromethyl)-1H-1,3-benzodiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)

![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)

![(Z)-1-(9-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2716516.png)